molecular formula C8H10N2O5S B7518734 N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

Cat. No. B7518734
M. Wt: 246.24 g/mol
InChI Key: RRXYYTBAMKTKSY-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide, commonly known as HENSA, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. HENSA is a sulfonamide derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In

Scientific Research Applications

  • Versatility in Chemical Synthesis : Nitrobenzenesulfonamides, including variants like 4-nitrobenzenesulfonamides, are versatile in the preparation of secondary amines and protection of amines. They show smooth alkylation via the Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be deprotected via Meisenheimer complexes, giving high yields of secondary amines (Fukuyama et al., 1995).

  • Applications in Solid-Phase Synthesis : Polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride are key intermediates in various chemical transformations. They have been employed in unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

  • Bacterial Biofilm Inhibition and Cytotoxicity : N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown potential in inhibiting bacterial biofilms and displaying moderate cytotoxicity. This suggests their possible applications in antimicrobial and cancer research (Abbasi et al., 2020).

  • Potential in Cardiovascular Therapeutics : Piloty's acid derivatives, which are related to nitrobenzenesulfonamides, have shown promising nitroxyl-releasing characteristics under physiological conditions. This suggests their potential application in cardiovascular therapeutics (Aizawa et al., 2013).

  • Role in the Synthesis of Amines : These compounds are integral in the synthesis of amines from primary amines, showcasing their importance in organic synthesis (Kurosawa et al., 2003).

  • Hypoxic Cell Selective Cytotoxic Agents : Nitrobenzenesulfonamides with certain group modifications have been evaluated as hypoxic cell selective cytotoxic agents, providing insights into their potential use in cancer treatment (Saari et al., 1991).

properties

IUPAC Name

N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c11-6-5-9-16(14,15)8-3-1-7(2-4-8)10(12)13/h1-4,9,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXYYTBAMKTKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethanolamine (0.68 g, 11 mmol) and triethylamine (1.10 g, 10.9 mmol) in dichloromethane (20 mL) was added 4-nitrobenzenesulfonyl chloride (2.20 g, 9.9 mmol) portionwise with stirring. The resulting clear yellow solution was stirred at room temperature for 15 min. The clear yellow solution was diluted with equal volume of EtOAc and washed with water and then with 5% HCl. The organic phase was evaporated to dryness to give 1.36 g of light yellow crystalline solid which was dried and used without further purification. δH (200 MHz, DMSO-d6) 2.90 [2H, m, NHCH2CH2OH], 3.36 [2H, m, NHCH2CH2OH], 4.75 [1H, t, OH], 8.00 [1H, m, NH], 8.02 and 8.38 [2×2H, q (A2B2), 2×Nosyl CH].
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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